Setipiprant

Vue d'ensemble

Description

Le Setipiprant est un médicament expérimental développé pour le traitement de l'asthme et de la perte de cheveuxLe composé a montré un potentiel dans la réduction des réponses des voies respiratoires induites par les allergènes et l'inhibition de la croissance des cheveux par son action sur le récepteur DP2 .

Mécanisme D'action

Target of Action

Setipiprant primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor, also known as the CRTh2 receptor , is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells such as eosinophils, basophils, and certain lymphocytes . The DP2 receptor plays a crucial role in mediating allergic responses and inhibiting hair growth .

Mode of Action

This compound acts as a selective antagonist of the DP2 receptor . It binds to the DP2 receptor with a dissociation constant of 6 nM, representing potent antagonism of the receptor . By blocking the DP2 receptor, this compound prevents the action of prostaglandin D2 (PGD2) on these receptors .

Biochemical Pathways

The DP2 receptor mediates the activation of type 2 helper T (Th2) cells, eosinophils, and basophils in the lungs . These are white blood cells implicated in producing the inflammatory response seen in allergic conditions. By antagonizing the DP2 receptor, this compound can inhibit these inflammatory responses .

Pharmacokinetics

This compound is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%). The main recovery route for unchanged this compound was feces (50% of the radioactive dose). The recovered amount of unchanged this compound in urine accounted for 3.7% . The pharmacokinetics of this compound were characterized by a rapid absorption with a time to maximum plasma concentration (tmax) of 2–4 h, followed by a biphasic elimination pattern. The terminal elimination half-life (t½) was around 10 h following single-dose administration and 14–18 h following multiple-dose administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory responses in allergic conditions. By blocking the DP2 receptor, this compound inhibits the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . In the context of hair loss, PGD2 can inhibit hair growth, suggesting that the DP2 receptor is a potential target for baldness treatment .

Analyse Biochimique

Biochemical Properties

Setipiprant plays a significant role in biochemical reactions by antagonizing the DP2 receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes . By binding to the DP2 receptor with a dissociation constant of 6 nM, this compound effectively prevents the action of prostaglandin D2 (PGD2) on these receptors . This interaction inhibits the activation of type 2 helper T (Th2) cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In allergic conditions, this compound’s antagonism of the DP2 receptor prevents the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . This reduction in inflammation can lead to decreased symptoms in conditions such as asthma and allergic rhinitis. Additionally, this compound has been investigated for its potential to inhibit hair loss by preventing PGD2-mediated inhibition of hair growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DP2 receptor, thereby blocking the action of PGD2 . This binding interaction prevents the activation of downstream signaling pathways that lead to inflammation and other allergic responses . This compound’s antagonism of the DP2 receptor also inhibits the migration of eosinophils and other inflammatory cells to sites of inflammation, further reducing the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound is well-tolerated and effective in reducing allergen-induced airway responses in asthmatic patients . Its efficacy in other conditions, such as androgenetic alopecia, has not shown statistically significant improvement

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an oral bioavailability of 32-55% in rats and 26-46% in dogs . The half-life of this compound in humans is approximately 11 hours . At higher doses, this compound has been shown to mildly induce the drug-metabolizing enzyme CYP3A4 in vitro, although this interaction appears to not be clinically relevant . No severe adverse effects have been detected in phase II and III clinical trials .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes biotransformation to form its main metabolites, M7 and M9 . These metabolites are formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening . The majority of this compound and its metabolites are excreted via feces, with a smaller amount excreted in urine . The metabolic pathways involved in this compound’s biotransformation include interactions with enzymes such as CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through oral administration . The drug is absorbed and distributed throughout the body, with a significant portion being excreted unchanged in feces . The distribution of this compound within tissues and its interactions with transporters or binding proteins have not been extensively documented.

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As a small molecule drug, it is likely to diffuse across cell membranes and interact with its target receptor, DP2, which is expressed on the surface of inflammatory cells . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Setipiprant est synthétisé par un processus en plusieurs étapes impliquant la formation d'un dérivé de naphtalènecarboxamide. Les étapes clés comprennent :

Formation de l'intermédiaire naphthoyle : Cela implique la réaction du chlorure de 1-naphthoyle avec une amine appropriée pour former l'intermédiaire naphthoyle.

Cyclisation : L'intermédiaire subit une cyclisation pour former le noyau tétrahydropyridoindole.

Fluorination : Introduction d'un atome de fluor à la position souhaitée sur le cycle naphtalène.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactifs à haut rendement, de catalyseurs efficaces et de conditions réactionnelles optimisées pour assurer un rendement et une pureté maximum du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Setipiprant subit diverses réactions chimiques, notamment :

Oxydation : Le cycle naphtalène peut subir une oxydation pour former des dérivés hydroxylés.

Réduction : Le groupe carbonyle dans la partie naphthoyle peut être réduit pour former des dérivés d'alcool.

Substitution : L'atome de fluor sur le cycle naphtalène peut être substitué par d'autres halogènes ou groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits :

Oxydation : Dérivés hydroxylés de this compound.

Réduction : Dérivés alcooliques de this compound.

Substitution : Dérivés de this compound substitués par des halogènes.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions des antagonistes du récepteur de la prostaglandine D2.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.

Médecine : Exploré comme traitement de l'asthme, de la rhinite allergique et de l'alopécie androgénétique (calvitie masculine).

Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires et anti-allergiques

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur DP2 avec une forte affinité, bloquant ainsi l'action de la prostaglandine D2 (PGD2) sur ces récepteurs. Le récepteur DP2 est un récepteur couplé aux protéines G exprimé sur certaines cellules inflammatoires, telles que les éosinophiles, les basophiles et certains lymphocytes. En antagonisant le récepteur DP2, le this compound empêche l'activation des lymphocytes T auxiliaires de type 2, des éosinophiles et des basophiles, qui sont impliqués dans la production de la réponse inflammatoire caractéristique des conditions allergiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the interactions of prostaglandin D2 receptor antagonists.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored as a treatment for asthma, allergic rhinitis, and androgenetic alopecia (male pattern baldness).

Industry: Potential applications in the development of new anti-inflammatory and anti-allergic drugs

Comparaison Avec Des Composés Similaires

Le Setipiprant est unique dans son antagonisme sélectif du récepteur DP2. Des composés similaires comprennent :

Ramatroban : Un autre antagoniste du récepteur DP2 utilisé pour le traitement de la rhinite allergique.

Fevipiprant : Un antagoniste du récepteur DP2 étudié pour le traitement de l'asthme.

OC000459 : Un antagoniste sélectif du récepteur DP2 étudié pour ses propriétés anti-inflammatoires

Propriétés

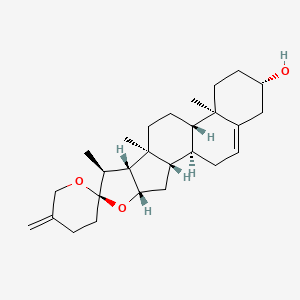

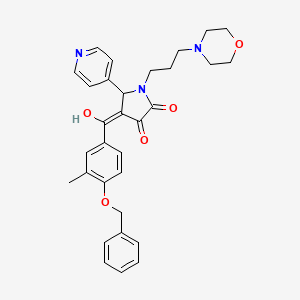

IUPAC Name |

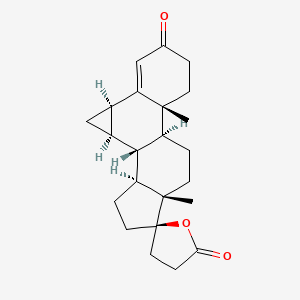

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAXLPDVOWLUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235739 | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866460-33-5 | |

| Record name | Setipiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)